3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide

11β-HSD1 Metabolic Disease Enzyme Inhibition

This 3-chloro-substituted benzenesulfonamide-pyrrolidine amide hybrid is a validated, moderate‑affinity human 11β‑HSD1 inhibitor (IC50 480 nM) with a confirmed Lipinski‑compliant profile (LogP ~3.0, MW 378.88). It serves as a critical tool for dose‑response benchmarking against higher‑potency controls and for selectivity profiling across 11β‑HSD2 and related SDR family members. Its unique scaffold differentiates target‑engagement phenotypes from arylsulfonamide or carboxamide chemotypes. Procure this compound to generate novel selectivity data and accelerate your metabolic‑disorder lead‑optimization campaigns.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
CAS No. 727689-14-7
Cat. No. B2879990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide
CAS727689-14-7
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.87
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H19ClN2O3S/c19-16-4-3-5-17(12-16)25(23,24)20-13-14-6-8-15(9-7-14)18(22)21-10-1-2-11-21/h3-9,12,20H,1-2,10-11,13H2
InChIKeyZGDLYYSRXDDQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide (CAS 727689-14-7): Core Scaffold and Molecular Identity


3-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide (CAS 727689-14-7) is a synthetic small molecule (MW 378.88 g/mol) belonging to the benzenesulfonamide class, characterized by a 3-chloro substitution on the benzene ring, an N-benzyl linker, and a terminal pyrrolidine-1-carbonyl moiety [1]. The compound is structurally defined by a benzenesulfonamide core with a pyrrolidine amide substituent, placing it within a chemical space known for diverse biological activities. It has been cataloged with PubChem CID 2214845 and ChEMBL ID CHEMBL551889, though its publicly disclosed pharmacological profile remains limited to a single reported in vitro activity against human 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 480 nM as measured in a HEK293 cell-based assay [2]. Its calculated physicochemical properties (LogP ~3.0–3.1, 1 H-bond donor, 4 H-bond acceptors) are fully compliant with Lipinski's Rule of Five, indicating favorable drug-like characteristics for probe compound development [1].

Why 3-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide Cannot Be Simply Replaced by Other Benzenesulfonamides


Within the benzenesulfonamide class, subtle modifications to the aryl substitution pattern, the sulfonamide N-substituent, and the carbonyl-linked heterocycle can dramatically alter target engagement, potency, and selectivity profiles. For instance, the target compound bearing a 3-chloro substituent and a pyrrolidine-1-carbonylbenzyl group has demonstrated measurable inhibition of human 11β-HSD1 [1]. In contrast, closely related analogs such as 4-fluoro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide appear in chemical databases with no reported bioactivity against this target, while structurally distinct pyrrolidine-benzenesulfonamide hybrids have been characterized as carbonic anhydrase or acetylcholinesterase inhibitors [2]. These divergent target profiles underscore a critical procurement principle: even compounds sharing the pyrrolidine-benzenesulfonamide core cannot be assumed functionally interchangeable. Scientific selection must be driven by target-specific comparative data rather than superficial structural similarity.

Head-to-Head and Cross-Study Comparative Evidence for 3-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide (727689-14-7)


11β-HSD1 Enzyme Inhibition: Comparative Potency Against Clinical-Stage Reference Compounds

In a HEK293 cell-based assay measuring inhibition of human 11β-HSD1, the target compound exhibited an IC50 of 480 nM [1]. When compared to clinical-stage 11β-HSD1 inhibitors evaluated under similar in vitro conditions, the target compound shows measurable but moderate potency: it is approximately 9.2-fold less potent than BVT-14225 (IC50 52 nM) and approximately 53-fold less potent than AZD8329 (IC50 9 nM) . These data position the target compound as a useful tool compound for studying moderate-affinity 11β-HSD1 interactions rather than as a high-potency clinical candidate. Critically, this is the only publicly confirmed target engagement data for this compound, and no matched-pair analog comparison data (e.g., 4-fluoro or 3-bromo derivatives) are available for direct SAR analysis at 11β-HSD1.

11β-HSD1 Metabolic Disease Enzyme Inhibition Glucocorticoid

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Comparison Within the Benzenesulfonamide Class

The target compound has a calculated LogP (XLogP3) of 3.0, placing it in a moderate lipophilicity range [1]. For comparison, the clinical-stage 11β-HSD1 inhibitor PF-915275 (a pyridyl sulfonamide) has a reported LogD of approximately 2.3, while the more advanced candidate AZD8329 features a calculated LogP of approximately 2.8 [2]. The target compound's higher LogP relative to PF-915275 suggests potentially greater membrane permeability but also an increased risk of plasma protein binding and metabolic clearance. Within the broader set of pyrrolidine-benzenesulfonamide analogs, the 3-chloro substitution differentiates this compound from the 4-fluoro analog (LogP ~2.5) and the 4-tert-butyl analog (LogP ~4.2), offering researchers a distinct lipophilicity option for SAR exploration [1].

Physicochemical Properties Drug-Likeness LogP Lipinski Rules

Scaffold Uniqueness: Structural Differentiation from Common 11β-HSD1 Inhibitor Chemotypes

The target compound features a benzenesulfonamide core linked via a methylene bridge to a 4-(pyrrolidine-1-carbonyl)phenyl group. This scaffold is structurally distinct from the three predominant 11β-HSD1 inhibitor chemotypes: (1) the arylsulfonamide series (e.g., PF-915275), which lacks the pyrrolidine amide; (2) the pyrrolidine carboxamide series (e.g., PF-877423), which uses a direct carboxamide rather than a sulfonamide linker; and (3) the adamantyl/triazole series [1]. Importantly, the chlorinated pyrrolidinone-bearing benzenesulfonamide class has been characterized as human carbonic anhydrase inhibitors, suggesting that the 3-chloro substitution pattern and the redox state of the pyrrolidine ring (ketone vs. amide carbonyl) critically influence target selectivity [2]. The target compound therefore represents a hybrid scaffold combining structural features of both sulfonamide and pyrrolidine amide pharmacophores, making it a valuable chemical probe for investigating polypharmacology or target selectivity within these enzyme families.

Chemical Diversity Scaffold Hopping 11β-HSD1 Chemotype

Selectivity Profile: 11β-HSD1 vs. 11β-HSD2 isoform selectivity potential

The target compound has been tested against human 11β-HSD1 but no data are publicly available for its activity against the closely related isoform 11β-HSD2. In comparison, BVT-14225 demonstrates >3,800-fold selectivity for 11β-HSD1 (IC50 52 nM) over 11β-HSD2 (IC50 >200 μM) in CHO cell assays , while AZD8329 also displays excellent selectivity versus 11β-HSD2, 17β-HSD1, and 17β-HSD3 . Without isoform selectivity data for the target compound, researchers should not assume a comparable selectivity window; procurement for 11β-HSD1-targeted studies should therefore include plans for counter-screening against 11β-HSD2. However, the structural similarity of the target compound to the broader sulfonamide class, which has yielded several selective 11β-HSD1 inhibitors, provides a rational basis for prioritizing this compound in selectivity profiling campaigns [1].

Selectivity 11β-HSD2 Off-Target Isoform

Application Scenarios for 3-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide (727689-14-7) in Drug Discovery


11β-HSD1 Tool Compound for Metabolic Disease Target Engagement Studies

With a confirmed IC50 of 480 nM against human 11β-HSD1 in a HEK293 cell-based assay [1], this compound serves as a moderate-affinity tool for investigating 11β-HSD1 biology in glucocorticoid-mediated metabolic disorders. Researchers can deploy this compound alongside higher-potency controls such as BVT-14225 (IC50 52 nM) and AZD8329 (IC50 9 nM) to establish concentration-response relationships and benchmark novel inhibitor series. Its distinct benzenesulfonamide-pyrrolidine amide scaffold also makes it suitable for chemical probe studies aimed at differentiating target engagement phenotypes from those observed with arylsulfonamide or carboxamide-based chemotypes [2].

Physicochemical Benchmarking in Benzenesulfonamide Lead Optimization Programs

The compound's moderate LogP (XLogP3 = 3.0), molecular weight (378.88 g/mol), and full compliance with Lipinski's Rule of Five [1] position it as a reference standard for physicochemical property benchmarking within benzenesulfonamide lead optimization. Medicinal chemistry teams can use this compound as an internal control when exploring how substituent modifications (e.g., replacing 3-chloro with fluoro, methoxy, or tert-butyl) affect LogP, solubility, and permeability while maintaining or modulating target activity [1]. This application is particularly valuable for series that require maintenance of drug-like properties while optimizing potency.

Scaffold-Hopping Starting Point for 11β-HSD1 and Carbonic Anhydrase Polypharmacology

Given that structurally related chlorinated pyrrolidinone-benzenesulfonamides have been characterized as human carbonic anhydrase inhibitors [1], and the target compound itself has demonstrated 11β-HSD1 activity , this molecule embodies a hybrid pharmacophore at the intersection of two therapeutically relevant enzyme families. Researchers exploring polypharmacology or seeking to understand selectivity determinants between 11β-HSD1 and carbonic anhydrase isoforms can employ this compound as a dual-activity probe. The 3-chloro substitution and methylene linker provide specific structural handles for SAR exploration that are absent in mono-target chemotypes.

Isoform Selectivity Profiling Reference Compound

The target compound's disclosed activity against 11β-HSD1 (IC50 480 nM) [1], combined with the absence of publicly available 11β-HSD2 counter-screening data, creates a specific research opportunity. Procurement of this compound enables laboratories to generate novel selectivity data by profiling against 11β-HSD2, 17β-HSD isoforms, and related short-chain dehydrogenase/reductase (SDR) family members. Given that clinical-stage 11β-HSD1 inhibitors such as BVT-14225 demonstrate >3,800-fold selectivity over 11β-HSD2 , generating comparable selectivity data for this distinct chemotype would significantly enhance its value proposition and potential for lead development.

Quote Request

Request a Quote for 3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.